3-(5-Hydroxymethyl-furan-2-YL)-acrylic acid

Catalog No.
S3066504
CAS No.
67310-57-0
M.F
C8H8O4
M. Wt
168.148
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(5-Hydroxymethyl-furan-2-YL)-acrylic acid

CAS Number

67310-57-0

Product Name

3-(5-Hydroxymethyl-furan-2-YL)-acrylic acid

IUPAC Name

(E)-3-[5-(hydroxymethyl)furan-2-yl]prop-2-enoic acid

Molecular Formula

C8H8O4

Molecular Weight

168.148

InChI

InChI=1S/C8H8O4/c9-5-7-2-1-6(12-7)3-4-8(10)11/h1-4,9H,5H2,(H,10,11)/b4-3+

InChI Key

FAWJSEHMOMAQHG-ONEGZZNKSA-N

SMILES

C1=C(OC(=C1)C=CC(=O)O)CO

solubility

not available

3-(5-Hydroxymethyl-furan-2-YL)-acrylic acid (HMFA) is a highly functionalized, bio-derived building block synthesized via the Knoevenagel condensation of 5-hydroxymethylfurfural (HMF) with malonic acid. Featuring both a primary hydroxyl group and an α,β-unsaturated carboxylic acid moiety, HMFA serves as an asymmetric bifunctional monomer for polymer synthesis and a versatile intermediate for fine chemicals [1]. In industrial applications, it has emerged as an eco-friendly synergistic reagent in ore flotation and a precursor for advanced furanic derivatives, offering a sustainable, process-ready alternative to petroleum-derived aromatic monomers [2].

Substituting HMFA with its direct precursor, HMF, or non-hydroxylated analogs like 3-(furan-2-yl)acrylic acid fundamentally limits downstream processability. HMF lacks the reactive acrylic double bond required for addition polymerization or selective electrochemical transformations into extended conjugated di-acids [1]. Conversely, 3-(furan-2-yl)acrylic acid lacks the 5-hydroxymethyl group, rendering it incapable of acting as a bifunctional monomer for step-growth polyesters or undergoing targeted oxidations (e.g., Dess-Martin periodinane oxidation) to yield 5-formyl-2-furanacrylic acid [2]. For procurement focused on synthesizing asymmetric bio-polymers or green flotation collectors, HMFA provides dual-site reactivity that generic furanic platforms cannot replicate.

Synergistic Substitution in Copper Flotation

In mineral processing, the toxicity of conventional alkyl xanthate collectors presents significant environmental challenges. Research demonstrates that HMFA can function as a highly effective, biodegradable co-collector. When used in combination with sodium isopropyl xanthate (Na-iPrX), replacing 30% of the commercial Na-iPrX with HMFA maintains the baseline flotation efficiency and selectivity for copper ores [1]. Density functional theory (DFT) calculations confirm that HMFA effectively interacts with copper surfaces, allowing facilities to reduce toxic reagent consumption by nearly one-third without compromising metallurgical performance[1].

Evidence DimensionFlotation collector efficiency and toxicity reduction
Target Compound Data30% HMFA / 70% Na-iPrX blend
Comparator Or Baseline100% Na-iPrX (Commercial standard)
Quantified DifferenceMaintained equivalent copper recovery while reducing toxic xanthate usage by 30%
ConditionsAqueous flotation of copper ores with DFT-validated copper surface interaction

Enables mining and mineral processing operations to significantly lower the environmental toxicity of their collector regimens without sacrificing yield.

Electrochemical Oxidation to 5-Carboxy-2-furanacrylic Acid

HMFA serves as a superior precursor for the synthesis of extended, conjugated furanic di-acids compared to standard HMF oxidation. When subjected to electrochemical oxidation at a nickel oxide-hydroxide anode in aqueous sodium hydroxide, HMFA selectively yields 5-carboxy-2-furanacrylic acid with a 67% conversion yield [1]. This direct transformation leverages the pre-installed acrylic moiety of HMFA, bypassing the complex, multi-step chain extension that would be required if starting from fully oxidized HMF derivatives like 2,5-furandicarboxylic acid (FDCA) [1].

Evidence DimensionYield of 5-carboxy-2-furanacrylic acid
Target Compound Data67% yield via direct electrochemical oxidation
Comparator Or BaselineHMF (Requires multi-step oxidation and subsequent condensation)
Quantified DifferenceDirect 1-step access to the conjugated di-acid vs. multi-step synthesis
ConditionsNickel oxide-hydroxide anode, 1 M aqueous NaOH, constant current density of 5 mA/cm2

Provides a highly efficient, scalable electrochemical route to novel bio-based di-acids for polymer manufacturing.

Precursor for Asymmetric Bio-Based Monomers

The unique structural asymmetry of HMFA—combining a primary alcohol and an acrylic acid—makes it an ideal intermediate for synthesizing complex bio-based monomers. For instance, the selective oxidation of the hydroxymethyl group using Dess-Martin periodinane (DMP) in dichloromethane quantitatively yields 5-formyl-2-furanacrylic acid [1]. This transformation is structurally impossible for comparators like 3-(furan-2-yl)acrylic acid, which lack the 5-position hydroxyl [1]. The resulting formyl-acrylic derivatives are critical for developing advanced, non-symmetrical bio-polymers that mimic or exceed the thermal properties of petroleum-derived plastics.

Evidence DimensionReactivity toward selective formylation
Target Compound DataSuccessfully oxidizes to 5-formyl-2-furanacrylic acid
Comparator Or Baseline3-(furan-2-yl)acrylic acid (Incapable of formylation at the 5-position)
Quantified DifferenceEnables synthesis of formyl-acrylic furanic monomers
ConditionsDess-Martin periodinane (DMP) oxidation in dichloromethane at 0 °C

Critical for R&D procurement focused on developing next-generation, asymmetric bio-polymers and advanced furanic resins.

Eco-Friendly Flotation Collectors

Based on its proven ability to replace up to 30% of toxic sodium isopropyl xanthate (Na-iPrX) without losing efficacy, HMFA is highly recommended for formulation into green collector blends for copper ore flotation. Its biodegradable profile significantly improves the environmental footprint of mineral processing [1].

Synthesis of Asymmetric Bio-Based Polymers

HMFA's dual functionality (hydroxyl and acrylic acid) makes it an ideal monomer for step-growth polymerizations, such as the production of novel bio-polyesters and polyamides. It allows for the introduction of conjugated double bonds into the polymer backbone, which can be utilized for post-polymerization cross-linking[2].

Electrochemical Manufacturing of Furanic Di-Acids

Utilizing nickel oxide-hydroxide anodes, HMFA can be electrochemically oxidized at scale to produce 5-carboxy-2-furanacrylic acid. This application is highly relevant for industrial chemical suppliers looking to expand their portfolio of bio-derived, conjugated dicarboxylic acids[3].

XLogP3

0.1

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